N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine
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Overview
Description
N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is a complex organic compound with a unique structure that includes a nitro group, a methylphenyl group, and a dihydrothiophen ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction kinetics and improve efficiency. This method allows for better control over reaction conditions and can lead to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various solvents like dimethylformamide. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the aromatic ring .
Scientific Research Applications
N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of advanced materials, such as polymers and optoelectronic devices
Mechanism of Action
The mechanism by which N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
1,8-Naphthalimide Derivatives: Used in organic light-emitting diodes and have similar optoelectronic properties.
Uniqueness
N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is unique due to its combination of a nitro group, a methylphenyl group, and a dihydrothiophen ring. This unique structure gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-8-3-2-4-9(5-8)12-10-6-18(16,17)7-11(10)13(14)15/h2-5,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIWSEJUYWCWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(CS(=O)(=O)C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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